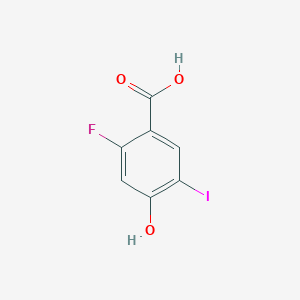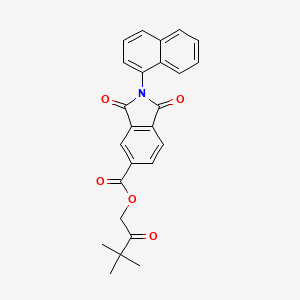
3,3-dimethyl-2-oxobutyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a naphthalene ring, an isoindole moiety, and a carboxylate ester.
Preparation Methods
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole core, followed by the introduction of the naphthalene ring and the carboxylate ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the naphthalene ring allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE include other isoindole derivatives and naphthalene-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Examples of similar compounds include:
- 3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOLE-4-CARBOXYLATE
- 3,3-DIMETHYL-2-OXOBUTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
These compounds share structural similarities but differ in the position of functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-25(2,3)21(27)14-31-24(30)16-11-12-18-19(13-16)23(29)26(22(18)28)20-10-6-8-15-7-4-5-9-17(15)20/h4-13H,14H2,1-3H3 |
InChI Key |
ZQAVBEGGNLEWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


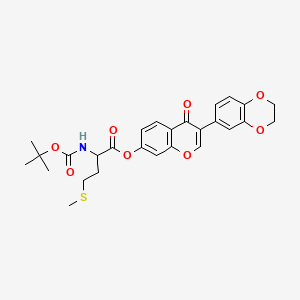


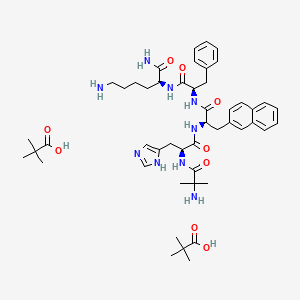
![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
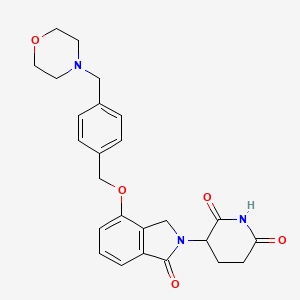
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
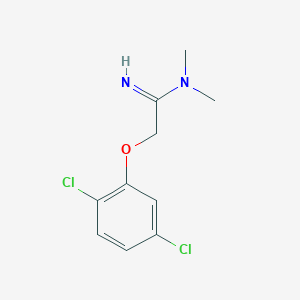
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)



